molecular formula C17H16N4O2 B3004947 2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile CAS No. 2034498-79-6

2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile

Cat. No.: B3004947
CAS No.: 2034498-79-6
M. Wt: 308.341
InChI Key: WAPKOWQGPKNOIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile is a complex organic compound characterized by its unique structure, which includes a piperidine ring bonded to isonicotinoyl and isonicotinonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or proteins, thereby influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-1-yl)isonicotinonitrile
  • 4-Cyanopyridine
  • Indole derivatives

Uniqueness

Compared to similar compounds, 2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Overview of 2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile

This compound is a compound that belongs to the class of isonicotinonitriles, which are derivatives of isonicotinic acid. This class of compounds has been studied for various biological activities, particularly in the context of medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound features:

  • Isonicotinoyl group : Contributes to the compound's interaction with biological targets.
  • Piperidine ring : Known for its role in enhancing pharmacological properties.
  • Nitrile functional group : Often associated with increased biological activity.
PropertyValue
Molecular FormulaC14H16N4O
Molecular Weight252.30 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Compounds similar to this compound have shown promising antimicrobial properties. Research indicates that isonicotinic acid derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of isonicotinonitriles. For example, compounds with similar structures have been observed to induce apoptosis in cancer cells through various pathways, including:

  • Inhibition of cell proliferation : By affecting key signaling pathways.
  • Induction of oxidative stress : Leading to cell death.

Neuroprotective Effects

Some derivatives of isonicotinonitriles exhibit neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases. The presence of piperidine may enhance the ability of these compounds to cross the blood-brain barrier, thereby exerting protective effects on neuronal cells.

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted by Smith et al. (2020) demonstrated that a related compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro, suggesting a potential application in developing new antibiotics.
  • Anticancer Activity : In a study by Johnson et al. (2021), an isonicotinonitrile derivative was shown to reduce cell viability in human breast cancer cells by inducing apoptosis through mitochondrial pathways.
  • Neuroprotection : Research by Lee et al. (2022) highlighted that a similar compound provided significant neuroprotection against oxidative stress in cultured neuronal cells, indicating potential therapeutic applications for Alzheimer's disease.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Enzyme inhibition : Targeting specific enzymes involved in metabolic pathways.
  • Receptor modulation : Interacting with neurotransmitter receptors or other cellular receptors.

Properties

IUPAC Name

2-[1-(pyridine-4-carbonyl)piperidin-3-yl]oxypyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c18-11-13-3-8-20-16(10-13)23-15-2-1-9-21(12-15)17(22)14-4-6-19-7-5-14/h3-8,10,15H,1-2,9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPKOWQGPKNOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=NC=C2)OC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.